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molecular formula C9H16O2 B074341 3-n-Butyl-2,4-pentanedione CAS No. 1540-36-9

3-n-Butyl-2,4-pentanedione

Cat. No. B074341
M. Wt: 156.22 g/mol
InChI Key: MBXOOYPCIDHXGH-UHFFFAOYSA-N
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Patent
US07586117B2

Procedure details

2,4-pentanedione (205.4 ml, 2.0 mol), acetone (100 ml), n-butyl bromide (54 ml, 0.5 mol) and potassium carbonate (34.55 g, 0.25 mol) were put in a reaction vessel, purged with nitrogen and refluxed for 48 hours. The generated solid was filtered, and the solvent was removed using an evaporator. Unreacted-2,4-pentanedione was then removed under reduced pressure using a diaphragm. Then, vacuum distillation was then used to obtain 3-n-butyl-2,4-pentanedione (43.25 g, yield 55%).
Quantity
205.4 mL
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
34.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].[CH2:8](Br)[CH2:9][CH2:10][CH3:11].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:8]([CH:3]([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5])[CH2:9][CH2:10][CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
205.4 mL
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
54 mL
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
34.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The generated solid was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
an evaporator
CUSTOM
Type
CUSTOM
Details
Unreacted-2,4-pentanedione was then removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Then, vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(C(C)=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43.25 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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